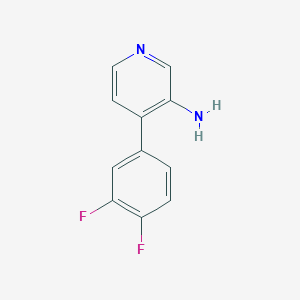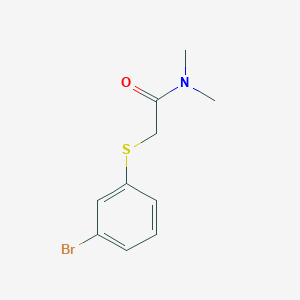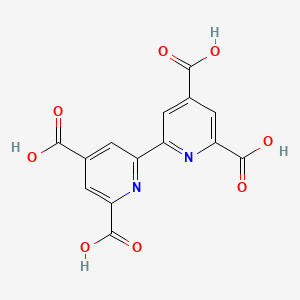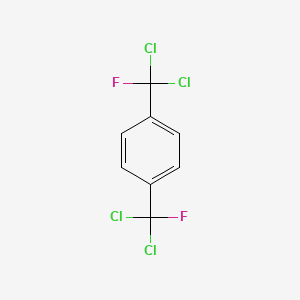
1,4-Bis(dichlorofluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dichlorofluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(dichlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of terephthalaldehyde, followed by fluorination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 1,4-bis(difluoromethyl)benzene .
Scientific Research Applications
1,4-Bis(dichlorofluoromethyl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which 1,4-Bis(dichlorofluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s dichlorofluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound is similar in structure but has trifluoromethyl groups instead of dichlorofluoromethyl groups.
1,4-Bis(difluoromethyl)benzene: This compound is another derivative with difluoromethyl groups.
Uniqueness
1,4-Bis(dichlorofluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H4Cl4F2 |
|---|---|
Molecular Weight |
279.9 g/mol |
IUPAC Name |
1,4-bis[dichloro(fluoro)methyl]benzene |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H |
InChI Key |
JVOGYTKYZPYUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(Cl)Cl)C(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


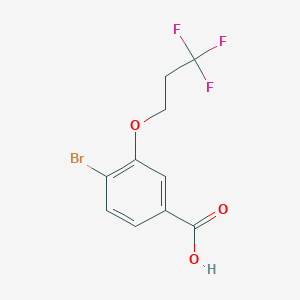
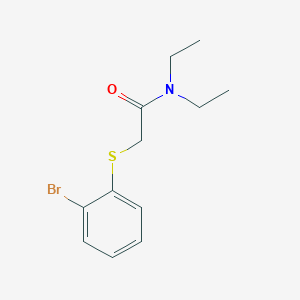
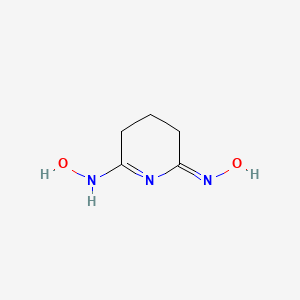
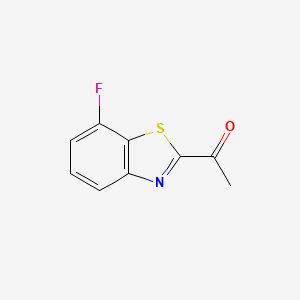

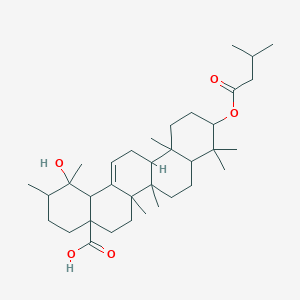

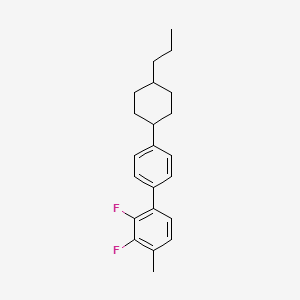
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
